molecular formula C24H29N3O B10986409 N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide

N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide

Cat. No.: B10986409
M. Wt: 375.5 g/mol
InChI Key: UBZZJUQPMKLBBS-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide: is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, an indole moiety, and a butanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide typically involves multiple steps, starting with the preparation of the piperidine and indole intermediates. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the reduction of pyridine derivatives or by cyclization reactions involving amines and aldehydes.

    Preparation of the Indole Intermediate: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the piperidine and indole intermediates with a butanamide linkage. This can be achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or indole rings are replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to receptors in the nervous system, modulating their activity and leading to various physiological effects.

    Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.

    Pathways: The compound can influence signaling pathways, altering the expression of genes and proteins.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide can be compared with other similar compounds, such as:

    N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanoic acid: This compound has a similar structure but with a carboxylic acid group instead of an amide.

    N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butylamine: This compound features an amine group instead of an amide.

    N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanol: This compound contains an alcohol group instead of an amide.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C24H29N3O/c28-24(12-6-9-20-17-25-23-11-5-4-10-22(20)23)26-21-13-15-27(16-14-21)18-19-7-2-1-3-8-19/h1-5,7-8,10-11,17,21,25H,6,9,12-16,18H2,(H,26,28)

InChI Key

UBZZJUQPMKLBBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCCC2=CNC3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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